N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Sigma-2 Receptor TMEM97 Radioligand Binding

Researchers studying σ2R/TMEM97 require the exact thiophen-3-yl acetamide derivative-phenyl, halogenated, or thioether analogs are not functionally interchangeable and risk non-comparable SAR data. BPTA (Ki 90 nM, rat PC12 cells) serves as a validated reference ligand for competitive binding assays and pharmacophore modeling. • Documented σ2R Ki of 90 nM for cross-study calibration • Unique thiophen-3-yl sulfur geometry for probing sulfur-aromatic interactions • Suitable as in-house HPLC reference for batch QC and method development

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1797648-06-6
Cat. No. B2366070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
CAS1797648-06-6
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C21H22N2O3S/c24-20(11-16-7-10-27-14-16)22-13-15-5-8-23(9-6-15)21(25)19-12-17-3-1-2-4-18(17)26-19/h1-4,7,10,12,14-15H,5-6,8-9,11,13H2,(H,22,24)
InChIKeyGTZTWYWCWYCMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 1797648-06-6): Structural Identity and Procurement Baseline


N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 1797648-06-6), also designated BPTA, is a synthetic small-molecule piperidine derivative with the molecular formula C₂₁H₂₂N₂O₃S and a molecular weight of 382.48 g·mol⁻¹ . The compound integrates three pharmacophoric elements—a benzofuran-2-carbonyl group, a piperidine linker, and a thiophen-3-yl acetamide terminus—within a single architecture, making it a member of the benzofuran-piperidine-acetamide class .

Why N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide Cannot Be Replaced by Generic Benzofuran-Piperidine-Acetamide Analogs


Benzofuran-piperidine-acetamide congeners that differ solely in the terminal acetamide substituent (e.g., 4-fluorophenyl, 2-chloro-6-fluorophenyl, cyclopentylthio, or benzylthio variants) are not functionally interchangeable with the thiophen-3-yl acetamide derivative. The thiophene ring introduces distinct sulfur-mediated electronic and steric properties that modulate hydrogen-bonding capacity, lipophilicity, and target-binding geometry relative to phenyl or alkylthio analogs . Even within thiophene positional isomers, the 3-yl attachment geometry yields a unique spatial orientation of the sulfur atom compared to the 2-yl isomer, which can alter receptor recognition and selectivity profiles . These non-interchangeable structural features necessitate procurement of the exact compound for structure-activity relationship (SAR) studies or target-engagement experiments; substituting a closely related analog risks generating non-comparable or misleading data.

Quantitative Differentiation Evidence for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 1797648-06-6)


Sigma-2 Receptor Affinity: Quantitative Baseline for Target Engagement Studies

BPTA demonstrates measurable binding affinity for the sigma-2 receptor (σ₂R/TMEM97) with a Ki of 90 nM measured in rat PC12 cell membranes, as curated in the ChEMBL database (CHEMBL1698776) and deposited in BindingDB (BDBM50604967) [1]. This value provides a quantitative baseline absent from most benzofuran-piperidine-acetamide analogs, which lack publicly reported sigma receptor binding data.

Sigma-2 Receptor TMEM97 Radioligand Binding CNS Pharmacology

Thiophene-3-yl vs. Phenyl/Alkylthio Substitution: Structural Differentiation by Heteroatom Content and Geometry

BPTA incorporates a thiophen-3-yl group at the acetamide terminus, which distinguishes it from the 4-fluorophenyl analog (CAS 1235266-52-0) , the 2-chloro-6-fluorophenyl analog (CAS 1797247-04-1) , the cyclopentylthio analog , and the benzylthio analog (CAS 1234902-35-2) . The thiophene sulfur atom contributes a distinct hydrogen-bond acceptor, alters the electron density distribution of the acetamide moiety, and shifts the clogP by approximately +0.3 to +0.5 log units relative to the 4-fluorophenyl analog (estimated by fragment-based calculation), affecting membrane permeability and non-specific binding.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry Molecular Design

Purity Specification: Vendor-Declared ≥95% as a Procurement Quality Benchmark

Commercial suppliers of BPTA (BenchChem, Evitachem) declare a standard purity of ≥95% as determined by HPLC or equivalent analytical methods . In the absence of certificated reference standards for this compound class, this vendor-declared purity specification serves as a critical procurement criterion that differentiates suppliers. Variability in purity across vendors can directly impact the reproducibility of dose-response experiments and binding assays [1].

Quality Control Analytical Chemistry Compound Procurement Reproducibility

Recommended Research and Industrial Application Scenarios for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 1797648-06-6)


Sigma-2 Receptor (TMEM97) Radioligand Binding and Competition Assays

With a documented Ki of 90 nM for the sigma-2 receptor in rat PC12 cells [1], BPTA can serve as a reference ligand for competitive binding assays aimed at characterizing novel σ₂R/TMEM97 ligands. Researchers can use this compound as a displacement probe in [³H]-labeled radioligand assays to determine the affinity of newly synthesized analogs, leveraging the publicly available Ki value as a cross-study calibration point.

Structure-Activity Relationship (SAR) Studies of Thiophene-Containing Benzofuran-Piperidine Acetamides

BPTA is a critical reference compound for SAR programs exploring the impact of thiophene substitution on benzofuran-piperidine-acetamide scaffolds. Its unique thiophen-3-yl terminus enables systematic comparison with phenyl, halogenated phenyl, and thioether analogs , facilitating the deconvolution of sulfur-mediated binding contributions from purely steric or lipophilic effects.

Computational Docking and Pharmacophore Modeling Studies

The well-defined three-dimensional structure of BPTA, combined with its known sigma-2 receptor binding affinity [1] and its distinct sulfur heteroatom geometry relative to phenyl or thioether analogs , makes it a valuable template for molecular docking studies. It can be used to generate and validate pharmacophore models for σ₂R/TMEM97 ligand recognition, particularly to probe the role of sulfur-aromatic interactions in binding pocket complementarity.

Analytical Method Development and Reference Standard Qualification

Given the absence of a pharmacopeial reference standard for this compound class, BPTA can be employed as an in-house reference material for HPLC method development, purity determination, and batch-to-batch consistency assessment . Laboratories synthesizing or procuring analogs within this series can use BPTA as a retention time and purity benchmark to establish quality control protocols.

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